3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
CAS No.:
Cat. No.: VC13664313
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O4 |
|---|---|
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H |
| Standard InChI Key | LOYXTWZXLWHMBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, reflects its core structure: a propenone backbone (C=O-CH₂-CH₂) bridging a phenyl ring (C₆H₅) and a 2,4,6-trihydroxyphenyl group. The α,β-unsaturated ketone system (C=C-O) is a hallmark of chalcones, enabling conjugation and resonance stabilization. The hydroxyl groups on the trihydroxyphenyl moiety enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| IUPAC Name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |
| InChI Key | LOYXTWZXLWHMBX-UHFFFAOYSA-N |
| PubChem CID | 460718 |
Synthesis and Isolation
Laboratory Synthesis
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4,6-trihydroxyacetophenone and benzaldehyde derivatives. This method proceeds under mild conditions (e.g., ethanol solvent, NaOH catalyst) to yield the α,β-unsaturated ketone.
Reaction Scheme
Natural Isolation
The compound has been extracted from Helichrysum oreophilum using methanol or ethanol solvents, followed by chromatographic purification . Yield data remain unreported, but chalcones generally exhibit low natural abundance, necessitating advanced separation techniques.
Biological Activities and Mechanisms
Antioxidant Effects
The ortho- and para-hydroxyl groups on the trihydroxyphenyl ring donate hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assay models. This activity suggests potential applications in mitigating oxidative stress-related pathologies, such as neurodegenerative diseases.
Anti-Inflammatory Properties
Applications in Pharmaceutical Research
Drug Development
The compound’s dual antioxidant and anti-inflammatory profile positions it as a lead candidate for multifactorial diseases like arthritis and atherosclerosis. Its chalcone scaffold also serves as a template for synthesizing derivatives with enhanced bioavailability.
Natural Product Chemistry
As a secondary metabolite, this compound contributes to plant defense mechanisms, offering insights into ecological interactions and biosynthesis pathways. Its presence in Piper lolot underscores the ethnopharmacological relevance of traditional medicinal plants .
Related Compounds and Analogues
Retrochalcones
The compound is classified as a retrochalcone due to the absence of oxygen functionalities at the C2' and C6' positions, distinguishing it from conventional chalcones . This structural modification may alter receptor binding affinity and metabolic stability.
Methoxy Derivatives
Trimethoxy analogues, such as 3-phenyl-1-(2,4,6-trimethoxyphenyl)propan-1-one, exhibit reduced polarity and modified bioactivity profiles, illustrating the impact of hydroxyl group substitution .
| Parameter | Detail |
|---|---|
| Use Classification | Research use only |
| Human/Veterinary Use | Not approved |
| Stability | Light- and moisture-sensitive |
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